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(Oxan-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13304614
M. Wt: 182.22 g/mol
InChI Key: KBOWPXFXCVHFPQ-UHFFFAOYSA-N
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Description

Contextualizing the Pyrazole (B372694) Moiety as a Privileged Scaffold in Pharmaceutical Research

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of clinically successful drugs and biologically active compounds. nih.gov The unique structural and electronic properties of the pyrazole nucleus allow it to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions like hydrogen bonding and π-stacking. mdpi.com

The versatility of the pyrazole moiety is demonstrated by its central role in drugs spanning a broad spectrum of therapeutic areas. globalresearchonline.net Its derivatives have shown extensive pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, and antidiabetic properties. nih.govglobalresearchonline.net The metabolic stability of the pyrazole ring is another key feature, making it a desirable component in drug design to improve pharmacokinetic profiles. nih.gov In many instances, pyrazole serves as a bioisostere for other aromatic rings, offering advantages in potency and physicochemical properties. nih.gov

A selection of prominent FDA-approved drugs underscores the significance of the pyrazole scaffold in modern medicine.

Table 1: Examples of Pyrazole-Containing Drugs and Their Therapeutic Applications

Drug Name Therapeutic Use Key Structural Feature
Celecoxib Anti-inflammatory (COX-2 inhibitor) Trisubstituted pyrazole
Sildenafil Erectile dysfunction (PDE5 inhibitor) Fused pyrazolo-pyrimidinone core
Apixaban Anticoagulant (Factor Xa inhibitor) Substituted pyrazole
Ruxolitinib Myelofibrosis, Polycythemia vera (JAK1/2 inhibitor) Pyrrolo[2,3-d]pyrimidine with pyrazole

| Lenacapavir | HIV treatment (Capsid inhibitor) | Complex structure with a pyrazole moiety |

Role of the Oxane Scaffold in Bioactive Molecules and Drug Design

The oxane ring, systematically known as tetrahydropyran (B127337) (THP), is a six-membered saturated heterocycle containing one oxygen atom. nih.gov This scaffold is prevalent in numerous natural products and has become an increasingly important building block in drug design. nih.gov The inclusion of the oxane moiety can significantly influence a molecule's physicochemical properties in a beneficial manner.

Rationale for Investigating the (Oxan-4-yl)(1H-pyrazol-4-yl)methanol Architecture as a Novel Chemical Entity

The rationale for designing and investigating the this compound scaffold is rooted in the strategic combination of two independently validated, privileged fragments: the pyrazole and the oxane rings. This approach, often referred to as molecular hybridization or fragment-based drug design, aims to create novel chemical entities with synergistic or enhanced pharmacological properties.

The core hypothesis is that by linking these two moieties, the resulting molecule can leverage the distinct advantages of each component. The pyrazole ring provides a metabolically stable, aromatic core known to anchor molecules to a wide range of biological targets and exhibit diverse bioactivities. nih.gov Simultaneously, the oxane ring introduces favorable physicochemical characteristics, such as improved solubility and the potential for additional hydrogen bonding interactions, which can enhance the drug-likeness and pharmacokinetic profile of the compound. nih.gov

The methanol (B129727) linker connecting the two rings offers a point for further chemical modification while also providing a hydrogen bond donor and acceptor group. The specific 4-substitution pattern on both the pyrazole and oxane rings defines a precise three-dimensional geometry, which can be explored for selective targeting of specific protein binding sites. Therefore, the investigation of the this compound architecture is driven by the potential to create a new class of compounds that combines the proven biological relevance of pyrazoles with the advantageous ADME properties conferred by the oxane scaffold, offering a promising strategy for the discovery of novel therapeutic agents.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Apixaban
Celecoxib
Lenacapavir
Ruxolitinib

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B13304614 (Oxan-4-yl)(1H-pyrazol-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

oxan-4-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H14N2O2/c12-9(8-5-10-11-6-8)7-1-3-13-4-2-7/h5-7,9,12H,1-4H2,(H,10,11)

InChI Key

KBOWPXFXCVHFPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CNN=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Oxan 4 Yl 1h Pyrazol 4 Yl Methanol

Retrosynthetic Analysis and Precursor Development for the (Oxan-4-yl)(1H-pyrazol-4-yl)methanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which illuminates potential synthetic pathways. For this compound, a primary disconnection can be made at the carbon-carbon bond between the pyrazole (B372694) ring and the methanolic carbon.

This disconnection suggests a synthetic strategy involving the coupling of a 4-substituted pyrazole synthon with an oxane-4-substituted methanol (B129727) synthon. This leads to two key precursors:

A Pyrazole Precursor: A pyrazole ring functionalized at the C4 position with an electrophilic or nucleophilic group. Common examples include 1H-pyrazole-4-carbaldehyde or a 4-metallo (e.g., lithio- or bromo-) pyrazole derivative.

An Oxane Precursor: An oxane ring functionalized at the C4 position. Suitable precursors could be oxane-4-carbaldehyde or an organometallic reagent like (oxan-4-yl)methylmagnesium bromide.

A further retrosynthetic step involves the disconnection of the pyrazole ring itself. The most common and robust method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, a method known as the Knorr pyrazole synthesis. wikipedia.org This suggests that a key starting material for the pyrazole moiety could be a derivative of malondialdehyde or a related 1,3-dielectrophile. The oxane precursor, (oxan-4-yl)methanol, is a known compound that can be prepared from precursors like tetrahydropyran-4-carboxylic acid. nih.gov

Optimized Synthesis of the Core this compound Scaffold

Based on the retrosynthetic analysis, a plausible forward synthesis would involve the initial, separate construction of the pyrazole and oxane precursors, followed by their coupling. For instance, a Grignard reaction between a protected 4-bromo-1H-pyrazole and oxane-4-carbaldehyde would be a viable route. After forming the magnesium salt of the pyrazole, it would act as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent acidic workup would yield the target secondary alcohol, this compound.

The synthesis of the constituent heterocyclic systems relies on well-established conventional methodologies.

Pyrazole Derivatives: The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine and a compound with a 1,3-dielectrophilic framework. nih.govmdpi.commdpi.com This versatile approach allows for the synthesis of a wide array of substituted pyrazoles by varying the precursors.

From 1,3-Diketones: The reaction of 1,3-diketones with hydrazine hydrate (B1144303) is a classic and straightforward method to produce 3,5-disubstituted pyrazoles. wikipedia.org

From α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding aromatic pyrazoles. mdpi.comthieme-connect.com

From 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is another fundamental route to pyrazoles, offering a high degree of regiocontrol in some cases. nih.govmdpi.com

PrecursorsDescriptionTypical ConditionsReference
1,3-Diketones + HydrazineA classic Knorr-type reaction forming the pyrazole ring through condensation and dehydration.Reflux in ethanol (B145695) or acetic acid. wikipedia.org
α,β-Unsaturated Ketones + HydrazineForms a pyrazoline intermediate, which is subsequently oxidized to the pyrazole.Two steps: Cyclocondensation followed by oxidation (e.g., with bromine or air). mdpi.com
Alkynes + Diazo CompoundsA [3+2] cycloaddition reaction that directly forms the pyrazole ring.Often requires thermal or photochemical conditions. Can be catalyzed by metals. nih.gov

Oxane Derivatives: The synthesis of the oxane (tetrahydropyran) ring, a saturated ether, is commonly achieved through cyclization reactions. The Williamson ether synthesis is a primary example, involving the intramolecular reaction of a halo-alcohol. For instance, 5-bromo-1-pentanol can be treated with a base to induce cyclization to form the tetrahydropyran (B127337) ring. Substituted oxanes can be prepared from appropriately substituted precursors, such as functionalized 1,5-diols. acs.org

Modern synthetic techniques offer significant advantages over conventional methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. nih.gov These methods have been successfully applied to the synthesis of pyrazole derivatives. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly heat reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govacs.org The synthesis of pyrazoles from chalcones and hydrazine, for example, can be completed in minutes under microwave conditions, whereas conventional methods may require several hours. mdpi.comnih.gov

Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones. This can enhance reaction rates and yields. Ultrasound has been effectively used for synthesizing pyrazoline and pyrazole derivatives. nih.govasianpubs.orgnih.gov

Mechanochemical Approaches: Ball milling allows for solvent-free reactions, reducing environmental impact. thieme-connect.com The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been demonstrated using mechanochemical ball milling, offering high yields in a short time without the need for a solvent. thieme-connect.com

MethodologyTypical Reaction TimeTypical YieldKey AdvantagesReference
Conventional HeatingHours to DaysModerate to GoodWell-established, requires simple lab equipment. wikipedia.org
Microwave-AssistedMinutesGood to ExcellentRapid heating, reduced reaction times, often higher purity. rsc.orgacs.org
Ultrasound-AssistedMinutes to HoursGood to ExcellentEnhanced reaction rates, useful for milder conditions. nih.govasianpubs.org
MechanochemicalMinutes to HoursGood to ExcellentSolvent-free, sustainable, simple workup. thieme-connect.comrsc.org

Design and Synthesis of Structurally Modified Derivatives and Analogs of this compound

The this compound scaffold provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. frontiersin.org Modifications can be targeted at either the pyrazole or the oxane ring system.

N1-Substitution: The pyrrole-like nitrogen (N1) of the pyrazole ring can be readily alkylated or arylated using various electrophiles under basic conditions. This is a common strategy to modulate lipophilicity and introduce diverse functional groups.

C3- and C5-Substitution: The substituents at the C3 and C5 positions are typically determined by the choice of the 1,3-dicarbonyl precursor used in a Knorr-type synthesis. researchgate.net Using substituted acetylacetones or other diketones allows for the introduction of a wide range of aryl, alkyl, or functionalized groups at these positions.

C4-Functionalization: While the core scaffold is substituted at C4, further reactions can be performed on derivatives. For example, if the pyrazole ring is formed via a Vilsmeier-Haack reaction, a formyl group is introduced at C4, which can then be used in subsequent reactions like Wittig olefination or reductive amination to introduce further diversity. hilarispublisher.com

The saturated oxane ring can also be a target for structural modification to fine-tune the molecule's properties.

Ring Substitution: Introducing substituents on the carbon framework of the oxane ring can impact the molecule's conformation and steric profile. This can be achieved by starting with substituted 1,5-diols for the ring synthesis.

Modification of the Linker: The secondary alcohol of the methanol linker is a versatile functional handle. It can be oxidized to a ketone, or converted into ethers, esters, or amines, providing a rich source of analogs.

Ring Variation: The oxane ring can be replaced with other cyclic systems to explore the impact of ring size, strain, and heteroatom identity. researchgate.net Synthesizing analogs with smaller rings like oxetane (B1205548) or larger rings like oxepane (B1206615) can significantly alter the molecule's three-dimensional shape and properties. acs.orgnih.gov Similarly, replacing the oxygen atom with sulfur (thiane) or a protected nitrogen (piperidine) creates analogs with different hydrogen bonding capabilities and polarity.

Derivatization at the Methanol Linker and Chiral Synthesis Considerations of this compound

The synthetic accessibility of this compound opens avenues for further molecular exploration through derivatization of its reactive functional groups. The methanol linker, in particular, provides a key site for structural modifications that can influence the compound's physicochemical properties. Furthermore, the carbon atom of the methanol bridge is a prochiral center, making the development of enantioselective synthetic routes a significant consideration for accessing stereochemically pure forms of the molecule and its derivatives.

Derivatization at the Methanol Linker

The hydroxyl group of the methanol linker in this compound is a prime target for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations such as etherification and esterification.

Etherification: The formation of ether derivatives from the primary alcohol can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. A potential challenge in this synthesis is the chemoselectivity between O-alkylation at the methanol linker and N-alkylation at the pyrazole ring, especially when the pyrazole nitrogen is unprotected. Reaction conditions, such as the choice of base and solvent, would need to be carefully optimized to favor O-alkylation. For instance, the use of a bulky base might sterically hinder N-alkylation, thereby promoting the desired O-alkylation. In some cases, dialkylation of both the ring nitrogen and the hydroxyl group can occur, which may be a desired outcome depending on the synthetic goal. mdpi.comsemanticscholar.org

Esterification: The synthesis of ester derivatives can be readily accomplished through several standard procedures. One common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This is an equilibrium-controlled process, and the yield of the ester can be maximized by using an excess of either the alcohol or the carboxylic acid, or by removing water as it is formed. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reagents are more reactive than carboxylic acids and the reactions often proceed to completion at room temperature. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides another efficient method for ester formation from carboxylic acids under mild conditions. youtube.com

The following table summarizes potential derivatization reactions at the methanol linker:

Reaction TypeReagents and ConditionsProduct Type
Etherification1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X)O-Alkyl Ether
EsterificationCarboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄), HeatEster
EsterificationAcyl chloride (R-COCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine)Ester
EsterificationCarboxylic acid (R-COOH), Coupling agent (e.g., DCC, EDCI), Catalyst (e.g., DMAP)Ester

Chiral Synthesis Considerations

The synthesis of enantiomerically pure this compound is a critical aspect for potential applications where specific stereochemistry is required. The most direct approach to achieving this is through the asymmetric reduction of a prochiral ketone precursor, (Oxan-4-yl)(1H-pyrazol-4-yl)ketone.

A number of well-established methods for the enantioselective reduction of ketones to chiral alcohols can be applied. Catalytic asymmetric transfer hydrogenation (ATH) is a particularly powerful technique. rsc.org This method typically employs a transition metal catalyst, often ruthenium(II) or rhodium(III), complexed with a chiral ligand. The hydrogen source is usually an isopropanol/base mixture. The choice of the chiral ligand is crucial for achieving high enantioselectivity, with common examples including chiral diamines and amino alcohols.

Another widely used method is catalytic asymmetric hydrogenation, which utilizes molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst, such as a ruthenium-BINAP complex. These methods can provide access to either the (R)- or (S)-enantiomer of the alcohol by selecting the appropriate enantiomer of the chiral catalyst.

Biocatalytic reductions using enzymes, such as ketoreductases, also offer a green and highly selective alternative for the synthesis of chiral alcohols. These enzymatic reactions often proceed with excellent enantioselectivity and under mild reaction conditions.

The enantiomeric purity of the resulting chiral alcohol is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC). chromatographyonline.comresearchgate.net These analytical techniques employ a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. chromatographyonline.comresearchgate.net

The table below outlines key considerations for the chiral synthesis of this compound:

AspectMethod/TechniqueKey Considerations
Synthetic Strategy Asymmetric reduction of (Oxan-4-yl)(1H-pyrazol-4-yl)ketonePrecursor synthesis is required.
Reduction Method Asymmetric Transfer Hydrogenation (ATH)Requires a chiral catalyst (e.g., Ru(II) with a chiral ligand) and a hydrogen donor (e.g., isopropanol).
Reduction Method Asymmetric HydrogenationUtilizes H₂ gas and a chiral transition metal catalyst (e.g., Ru-BINAP).
Reduction Method Biocatalytic ReductionEmploys enzymes (ketoreductases) for high enantioselectivity under mild conditions.
Analysis of Enantiopurity Chiral HPLC or SFCSeparation and quantification of enantiomers using a chiral stationary phase.

Exploration of in Vitro Biological Activities and Pharmacological Potential of Oxan 4 Yl 1h Pyrazol 4 Yl Methanol and Its Analogs

Assessment of Antimicrobial Potential of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol Derivatives

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed that structural modifications to the pyrazole (B372694) core can lead to significant antibacterial and antifungal activities.

A variety of pyrazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole analogs have shown significant activity against strains like Staphylococcus aureus and Escherichia coli. In one study, a series of novel pyrazole derivatives exhibited excellent to good efficacy against two types of pathogenic bacteria, with ampicillin (B1664943) used as a standard. nih.gov Another study highlighted a pyrazole derivative, compound 3 , as being exceedingly active against the Gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). Furthermore, compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL, significantly outperforming the standard (MIC: 4 μg/mL). waocp.org

The antifungal potential of these compounds has also been a key area of research. Studies have shown that specific pyrazole analogs can effectively inhibit the growth of various fungal pathogens. For example, one pyrazole derivative, compound 2 , demonstrated high activity against Aspergillus niger with an MIC of 1 μg/mL, which is comparable to the standard antifungal drug Clotrimazole. waocp.org Other research has identified 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a as having high antibacterial and antifungal activities, with MIC values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi, surpassing standard drugs in some cases. nih.gov

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Compound 3E. coli (Gram-negative)0.25 waocp.org
Ciprofloxacin (Standard)E. coli (Gram-negative)0.5 waocp.org
Compound 4S. epidermidis (Gram-positive)0.25 waocp.org
Standard for S. epidermidisS. epidermidis (Gram-positive)4 waocp.org
Compound 2A. niger (Fungus)1 waocp.org
Compound 21aVarious Bacteria62.5-125 nih.gov
Compound 21aVarious Fungi2.9-7.8 nih.gov

Evaluation of Cytotoxic Effects in Various Cancer Cell Lines for this compound Analogs

The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been extensively investigated, revealing promising candidates for anticancer drug development. These compounds have demonstrated the ability to inhibit the proliferation of a wide range of cancer cells, often with high potency.

Numerous studies have reported the in vitro antitumor activity of pyrazole analogs against human cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), PC3 (prostate), HepG2 (liver), and HCT116 (colon). For example, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives showed potent cytotoxicity against A549 and HCT116 cells, with compound 24 exhibiting IC50 values of 8.21 and 19.56 µM, respectively. nih.gov In another study, pyrazole-benzimidazole hybrids, compounds 22 and 23 , displayed potent cytotoxicity with IC50 values ranging from 2.82 to 6.28 μM against MCF-7, A549, HeLa, and PC3 cell lines. nih.gov

Furthermore, some pyrazole derivatives have shown superior activity compared to standard anticancer drugs. For instance, indole-linked pyrazole derivatives 33 and 34 exhibited more potent cancer inhibition (IC50 < 23.7 µM) than doxorubicin (B1662922) (IC50 = 24.7–64.8 µM) against HCT116, MCF-7, HepG2, and A549 cell lines. nih.gov Similarly, a pyrazole carbaldehyde derivative, compound 43 , was identified as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF-7 breast cancer cells (IC50 of 0.25 μM) compared to doxorubicin (0.95 μM). nih.gov

Compound/AnalogCancer Cell LineCytotoxic Activity (IC50 in µM)Reference
Compound 24A549 (Non-small cell lung cancer)8.21 nih.gov
Compound 24HCT116 (Colorectal carcinoma)19.56 nih.gov
Compounds 22 and 23MCF-7, A549, HeLa, PC32.82 - 6.28 nih.gov
Compounds 33 and 34HCT116, MCF-7, HepG2, A549< 23.7 nih.gov
Doxorubicin (Standard)HCT116, MCF-7, HepG2, A54924.7 - 64.8 nih.gov
Compound 43MCF-7 (Breast cancer)0.25 nih.gov
Doxorubicin (Standard)MCF-7 (Breast cancer)0.95 nih.gov
Compound 15MCF-7, PC3, A5490.042, 0.61, 0.76 nih.gov

Investigation of Enzyme Inhibition and Receptor Binding Profiles (e.g., Kinases, Hydrolases)

The pharmacological effects of this compound analogs are often attributed to their ability to interact with and inhibit specific enzymes or bind to cellular receptors. Kinases and hydrolases are prominent targets for these compounds.

Kinase Inhibition: Pyrazole derivatives have emerged as a significant class of kinase inhibitors, targeting enzymes that are crucial for cell signaling and proliferation. nih.gov A notable target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key player in inflammatory signaling pathways. nih.govwaocp.org Several amidopyrazole inhibitors of IRAK4 have been developed, with some compounds demonstrating potent enzyme inhibition and cellular activity. nih.govwaocp.org Other kinases targeted by pyrazole derivatives include Aurora kinases, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs). researchgate.netsrrjournals.com For instance, the pyrazol-4-yl urea (B33335) compound AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora kinases, JAK2, and Abl (T315I). srrjournals.com Furthermore, pyrazolopyrimidine derivatives have been identified as highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. researchgate.netnih.govrsc.org

Hydrolase Inhibition: In addition to kinases, pyrazole-based compounds have been shown to inhibit various hydrolases. For example, analogs of (1,3-Diphenyl-1H-Pyrazol-4-yl)-Methylamine have been investigated as inhibitors of dipeptidyl peptidases (DPP-4), which are involved in glucose metabolism. mdpi.com Another study focused on the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a hydrolase essential for bacterial growth, identifying pyrazole-based inhibitors as potential novel antibiotics. nih.gov

Receptor Binding: Certain pyrazole derivatives have been found to act as antagonists for specific receptors. A notable example is the P2X(7) receptor, an ATP-gated ion channel involved in inflammation. A series of (1H-pyrazol-4-yl)acetamide analogs have been identified as potent P2X(7) receptor antagonists. tandfonline.com

Compound ClassTarget Enzyme/ReceptorReported ActivityReference
AmidopyrazolesIRAK4 (Kinase)Potent enzyme inhibition and cellular activity. nih.govwaocp.org
Pyrazol-4-yl urea (AT9283)Aurora kinases, JAK2, Abl (T315I)Multitargeted kinase inhibitor. srrjournals.com
PyrazolopyrimidinesmTOR (Kinase)Highly potent and selective inhibitors. researchgate.netnih.govrsc.org
(1,3-Diphenyl-1H-Pyrazol-4-yl)-Methylamine analogsDPP-4 (Hydrolase)Inhibitors of dipeptidyl peptidases. mdpi.com
Pyrazole-based thioethersDapE (Hydrolase)Potential novel antibiotics. nih.gov
(1H-pyrazol-4-yl)acetamidesP2X(7) ReceptorPotent antagonists. tandfonline.com

Studies on Other Potential Pharmacological Activities (e.g., Antiviral, Anti-inflammatory Potential)

Beyond their antimicrobial, cytotoxic, and enzyme-inhibiting properties, analogs of this compound have been explored for a range of other pharmacological activities, most notably as antiviral and anti-inflammatory agents.

Antiviral Potential: The pyrazole scaffold is present in several compounds with demonstrated antiviral activity. Research has shown that certain pyrazole derivatives can inhibit the replication of various viruses. For example, some pyrazole derivatives containing an oxime moiety have shown inactivation effects against the Tobacco Mosaic Virus (TMV). mdpi.com More recently, with the emergence of global viral threats, studies have focused on the potential of pyrazole derivatives against coronaviruses. Hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov Another study reported that 1,3-diphenylpyrazole derivatives provided significant protection against Newcastle disease virus (NDV). nih.gov

Anti-inflammatory Potential: The anti-inflammatory properties of pyrazole derivatives are well-established, with the commercial drug celecoxib, a selective COX-2 inhibitor, being a prime example. srrjournals.comnih.gov Numerous studies have synthesized and evaluated pyrazole analogs for their ability to mitigate inflammation. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. researchgate.net For instance, a series of 1,3,4-trisubstituted pyrazole analogues were identified as promising anti-inflammatory agents, with some compounds showing excellent activity in carrageenan-induced paw edema models and in vitro COX inhibition. Furthermore, some pyrazole derivatives exhibit a dual inhibitory effect on both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.

Compound ClassPharmacological ActivityTarget/ModelObserved EffectReference
Pyrazole-oxime estersAntiviralTobacco Mosaic Virus (TMV)Inactivation of the virus. mdpi.com
Hydroxyquinoline-pyrazolesAntiviralSARS-CoV-2, MERS-CoV, HCoV-229EPromising antiviral activity. nih.gov
1,3-DiphenylpyrazolesAntiviralNewcastle disease virus (NDV)Significant protection. nih.gov
1,3,4-Trisubstituted pyrazolesAnti-inflammatoryCOX enzymes, Carrageenan-induced paw edemaExcellent anti-inflammatory activity and COX inhibition.
Various Pyrazole derivativesAnti-inflammatoryCOX and 5-LOX enzymesDual inhibition.

Mechanistic Elucidation of Observed In Vitro Biological Responses

Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on how these compounds modulate cellular pathways and interact with specific molecular targets to produce their observed in vitro activities.

Cellular Pathway Modulation Studies

Many of the observed biological responses to pyrazole derivatives, particularly their anticancer effects, are a result of their ability to modulate key cellular pathways. A common mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain pyrazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. researchgate.net For example, one study demonstrated that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells by generating reactive oxygen species (ROS) and activating caspase-3. nih.govwaocp.org The upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-2 are also frequently observed. nih.gov

The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. mdpi.com By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Identification and Validation of Molecular Targets

The identification and validation of specific molecular targets are essential for understanding the mechanism of action of pyrazole derivatives. As discussed in section 3.3, kinases are a major class of molecular targets for these compounds. The inhibition of kinases such as CDK2, IRAK4, and mTOR disrupts critical signaling pathways involved in cell growth, proliferation, and inflammation. nih.govrsc.org Molecular docking and dynamics simulation studies have been instrumental in visualizing the binding interactions between pyrazole inhibitors and the active sites of these kinases, confirming their mode of action. rsc.org

Tubulin is another important molecular target for some anticancer pyrazole derivatives. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov The binding of these compounds to the colchicine-binding site on tubulin has been demonstrated in several studies. nih.gov

For their anti-inflammatory activity, the primary molecular targets are the COX enzymes. mdpi.com In vitro enzyme assays are used to determine the inhibitory potency and selectivity of pyrazole derivatives for COX-1 and COX-2. Molecular docking studies have further elucidated the binding modes of these compounds within the active site of COX-2, providing a rationale for their selectivity. researchgate.net The validation of these molecular targets confirms the mechanisms underlying the observed in vitro biological responses and provides a solid foundation for the rational design of more potent and selective pyrazole-based therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Oxan 4 Yl 1h Pyrazol 4 Yl Methanol Derivatives

Elucidation of Key Pharmacophoric Features within the (Oxan-4-yl)(1H-pyrazol-4-yl)methanol Scaffold

The this compound scaffold possesses several key pharmacophoric features that are likely to be critical for its biological activity. These include hydrogen bond donors and acceptors, hydrophobic regions, and a three-dimensional structure that can be modified to achieve specific interactions with biological targets.

Hydrogen Bonding: The pyrazole (B372694) ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). The hydroxyl group of the methanol (B129727) linker is also a key hydrogen bond donor and acceptor. The oxygen atom within the oxan ring can act as a hydrogen bond acceptor. The specific orientation and availability of these groups for hydrogen bonding are critical for target recognition and binding affinity.

Aromatic/π-Interactions: The pyrazole ring is an aromatic system that can participate in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a target protein.

Scaffold Rigidity and Vectorial Display of Substituents: The pyrazole ring provides a rigid core that orients the oxan and methanol substituents in a defined spatial arrangement. This allows for the precise positioning of functional groups to interact with specific regions of a biological target. The point of attachment of the methanol linker to the pyrazole ring (position 4) and the oxan ring to the methanol group further defines the geometry of the molecule.

Impact of Substituent Electronic, Steric, and Lipophilicity Properties on Biological Activity

The biological activity of derivatives of the this compound scaffold can be significantly modulated by the introduction of various substituents. The electronic, steric, and lipophilic properties of these substituents play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the pKa of the ring nitrogens and the hydrogen bonding capacity of the N-H group. Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the N-H proton and may enhance hydrogen bonding interactions. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) can increase the basicity of the pyrazole nitrogen atoms. In studies on pyrazole-based inhibitors of meprin α and β, the introduction of both electron-donating and electron-withdrawing groups on the phenyl rings attached to the pyrazole core influenced inhibitory activity, suggesting that electronic properties can be fine-tuned to optimize target engagement. nih.gov

Steric Effects: The size and shape of substituents can have a profound impact on how a molecule fits into the binding site of a target. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, larger substituents may be necessary to fill a specific hydrophobic pocket. For instance, in a series of 3,4,5-substituted pyrazole derivatives, the introduction of larger residues like a benzyl (B1604629) group led to a decrease in inhibitory activity against meprin α compared to a phenyl group, while a cyclopentyl moiety resulted in similar activity, highlighting the nuanced role of steric bulk. nih.gov

The following table illustrates the impact of different substituents on the biological activity of analogous pyrazole-containing compounds.

Scaffold Substituent (R) Biological Activity (IC50/EC50) Key Observation
3,5-diaryl-pyrazolePhenylLow nanomolarHigh inhibitory activity against meprin α. nih.gov
3,5-diaryl-pyrazoleMethylDecreased activitySmaller alkyl group reduces potency. nih.gov
3,5-diaryl-pyrazoleBenzylDecreased activityIncreased steric bulk is not favorable. nih.gov
3,5-diaryl-pyrazoleCyclopentylSimilar to PhenylSpecific hydrophobic bulk is tolerated. nih.gov
2-(pyrazol-4-yl)-1,3,4-oxadiazolePhenyl (at pyrazole N1)7.40 µg/mL (anti-Xoo)Phenyl substitution at this position is favorable. nih.gov
2-(pyrazol-4-yl)-1,3,4-oxadiazoleMethyl (at pyrazole N1)>50 µg/mL (anti-Xoo)Smaller alkyl group at N1 is detrimental. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound derivatives is a critical factor in their ability to bind to a biological target. The flexibility of the molecule, particularly around the single bonds connecting the pyrazole, methanol, and oxan moieties, allows it to adopt various conformations. The biologically active conformation is the one that best complements the shape and electronic environment of the target's binding site.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to predict the preferred conformations of these derivatives. These studies can provide insights into the lowest energy conformations and the energy barriers between different conformational states. Understanding the conformational preferences of these molecules is essential for rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Rational Design and Optimization Strategies Based on SAR Data

The insights gained from SAR and SPR analyses can be leveraged for the rational design and optimization of novel this compound derivatives with improved biological activity and drug-like properties.

Scaffold Hopping and Bioisosteric Replacement: If the oxan ring is found to be important for physicochemical properties but not directly involved in target binding, it could be replaced with other cyclic or acyclic moieties to explore new chemical space and potentially improve properties like metabolic stability. Similarly, the pyrazole core could be replaced with other five-membered heterocycles (e.g., isoxazole, triazole) to modulate electronic properties and hydrogen bonding patterns.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, techniques like molecular docking and molecular dynamics simulations can be used to guide the design of new derivatives. These methods can predict how different substituents on the this compound scaffold will interact with the binding site, allowing for the prioritization of compounds for synthesis.

Fragment-Based Drug Design: The this compound scaffold can be considered as being composed of two main fragments: the pyrazole-methanol unit and the oxan unit. In a fragment-based approach, these or similar fragments could be identified through screening and then linked together or grown to create more potent lead compounds.

A systematic approach to optimization might involve the following steps:

Modification of the Pyrazole Ring: Introduction of small alkyl or halogen substituents at the available positions of the pyrazole ring to probe for additional interactions with the target.

Substitution on the Oxan Ring: While synthetically more challenging, substitution on the oxan ring could be explored to fine-tune solubility and metabolic stability.

Variation of the Linker: The methanol linker could be elongated or rigidified to alter the distance and relative orientation between the pyrazole and oxan rings.

By systematically exploring the chemical space around the this compound scaffold and integrating data from biological testing, a comprehensive understanding of its SAR can be developed, paving the way for the discovery of novel and effective therapeutic agents.

Computational and Cheminformatics Approaches in the Study of Oxan 4 Yl 1h Pyrazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of molecules. For pyrazole (B372694) derivatives, DFT methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize molecular geometry and predict various properties. nih.gov

These calculations provide access to crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔEg) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) analysis is another powerful tool derived from quantum calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For pyrazole-containing compounds, MEP analysis often reveals that nitrogen atoms and other heteroatoms are centers of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Pyrazole Derivatives Note: This table presents typical data for related pyrazole compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not publicly available.

Descriptor Typical Value Range Significance
HOMO Energy -6.0 to -7.5 eV Indicates electron-donating capability
LUMO Energy -1.5 to -3.0 eV Indicates electron-accepting capability
Energy Gap (ΔEg) 4.0 to 5.5 eV Correlates with chemical reactivity and stability
Dipole Moment 2.0 to 5.0 Debye Measures overall polarity of the molecule

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for hypothesis generation regarding the biological activity of compounds like this compound. The process involves placing the ligand into the binding site of a receptor and evaluating its conformation and interaction energy using a scoring function.

Studies on various pyrazole derivatives have demonstrated their potential to interact with a wide range of biological targets, including enzymes like carbonic anhydrases (CAs) and cyclooxygenases (COX). nih.govdntb.gov.ua For instance, in docking studies with human carbonic anhydrase isoenzymes (hCA I and hCA II), pyrazole-carboxamide derivatives have shown strong binding affinities, with calculated binding scores often superior to standard inhibitors like acetazolamide. nih.gov

The docking poses reveal key molecular interactions responsible for binding. These typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the pyrazole N-H, hydroxyl groups) and amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the nonpolar regions of the ligand (such as phenyl rings) and hydrophobic pockets of the target.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Example Molecular Docking Results for Pyrazole Analogs against Biological Targets

Ligand Class Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Pyrazole-carboxamides hCA I - -9.3 His94, His96, Thr199
Pyrazole-carboxamides hCA II - -8.5 His94, Thr199, Thr200
Dihydro-pyrazole Acetates COX-2 3LN1 -8.0 to -10.5 Arg120, Tyr355, Ser530

Molecular Dynamics Simulations for Binding Affinity and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of this complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and verify the stability of docking predictions.

For pyrazole derivatives, MD simulations of 50 to 100 nanoseconds are often performed on the most promising ligand-protein complexes identified through docking. nih.govmdpi.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

These simulations can confirm that the ligand remains stably bound within the active site, maintaining the key interactions predicted by docking. nih.gov This provides a higher level of confidence in the proposed binding mode before undertaking more resource-intensive experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding variations in their biological effects. nih.gov

For a class of compounds like pyrazole derivatives, a 2D or 3D-QSAR model can be developed to predict the activity of new, untested analogs. nih.gov The process involves:

Data Set Collection: Assembling a series of pyrazole analogs with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., topological, electronic, steric properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation linking the most relevant descriptors to the observed activity. nih.gov

Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques. mdpi.com

A successful QSAR model can be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency. nih.gov

Table 3: Common Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training data. > 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5
R²_pred (External R²) Measures the predictive ability of the model on an external test set. > 0.6

Virtual Screening and Ligand-Based Drug Design Initiatives for Novel Analogs

When the 3D structure of a biological target is unknown, ligand-based drug design strategies become paramount. nih.gov These methods leverage the information from known active molecules to discover new compounds with similar properties. If this compound were a known active compound, it could serve as a template for such initiatives.

Virtual screening is a key component of this process, allowing for the rapid, in-silico screening of large chemical libraries (containing millions of compounds) to identify a smaller subset of promising candidates. mdpi.com Ligand-based virtual screening methods include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model is then used as a 3D query to search compound databases.

Similarity Searching: This approach identifies new molecules based on their structural similarity to a known active compound (the query). Similarity is typically quantified using 2D fingerprints that encode structural features.

These initiatives are powerful for expanding the chemical space around a known active scaffold like pyrazole. The hits identified from virtual screening can then be subjected to more detailed computational analysis, such as molecular docking and MD simulations, before being prioritized for chemical synthesis and experimental testing, significantly streamlining the drug discovery pipeline. mdpi.com

Advanced Research Directions and Future Prospects for Oxan 4 Yl 1h Pyrazol 4 Yl Methanol

Development of Novel Synthetic Methodologies for Enhanced Scaffold Diversity

While classical methods for pyrazole (B372694) synthesis, such as the Knorr reaction involving the condensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, future research should focus on modern, efficient, and diversity-oriented synthetic strategies. mdpi.commdpi.com The evolution of synthetic approaches now includes microwave-assisted synthesis, green chemistry techniques, and multicomponent reactions, which facilitate the rapid production of compound libraries. researchgate.net

Advanced synthetic routes that could be applied to generate derivatives of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol include:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis involving hydrazine (B178648), a suitable oxane-containing dicarbonyl precursor, and other variable components could rapidly generate a library of analogues. ias.ac.in For instance, a four-component reaction could introduce diverse substituents onto the pyrazole ring, enhancing scaffold diversity for structure-activity relationship (SAR) studies. researchgate.net

Catalytic Methods: The use of novel catalysts, such as nano-ZnO or ionic liquids, can improve yields and environmental friendliness. mdpi.comias.ac.in Metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, could be employed to functionalize the pyrazole core, although the presence of certain substituents can present challenges that require specific ligands. researchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This methodology could be instrumental in producing a large number of derivatives for high-throughput screening.

These modern approaches would enable the systematic modification of both the pyrazole and oxane rings, allowing for a thorough exploration of the chemical space around the core scaffold. researchgate.nettandfonline.com

Identification of Unexplored Biological Targets for Therapeutic Intervention

The pyrazole scaffold is a key component in drugs targeting a wide array of biological targets, including enzymes like kinases and cyclooxygenases (COX), and G-protein coupled receptors (GPCRs). genescells.ruresearchgate.netnih.gov The future for this compound lies in exploring its potential against both established and novel targets.

Potential Therapeutic Areas and Targets:

Therapeutic AreaPotential Biological Target(s)Rationale for Exploration
Oncology Protein Kinases (e.g., Aurora kinases, ALK5), PARP enzymes, KDM5 demethylasesPyrazole is a privileged scaffold for kinase inhibitors and other anticancer agents. genescells.runih.govdrugbank.comnih.gov
Inflammatory Diseases p38 MAP Kinase, Cyclooxygenases (COX-1/COX-2), Prostaglandin SynthasesMany nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure. nih.govnih.govnih.gov
Infectious Diseases Bacterial or viral enzymes (e.g., Leishmania major pteridine (B1203161) reductase)Pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral activities. nih.govontosight.aitandfonline.comnih.gov
Neurological Disorders Monoamine Oxidase A (MAO-A)Certain pyrazoline derivatives have demonstrated potential as antidepressant and anxiolytic agents by inhibiting MAO-A. excli.de

Future research should involve screening this compound and its derivatives against diverse panels of biological targets. Techniques such as reverse docking, where the compound is computationally matched against a library of protein structures, could help identify putative targets for further experimental validation. tandfonline.com

Application of this compound as Chemical Biology Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical biology probes. These tools are essential for studying biological pathways and validating new drug targets.

Probe Development Strategies:

Fragment-Based Screening: The core scaffold can be used in crystallographic fragment screening to identify binding sites on proteins. acs.org Halogenated versions of the pyrazole ring, in particular, have shown a higher frequency of binding. acs.org

Photoaffinity Labeling: Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) would allow the probe to covalently bind to its target upon UV irradiation, enabling target identification and validation.

Fluorescent Labeling: Conjugating a fluorophore to a non-essential position on the molecule would enable visualization of its distribution in cells and tissues, providing insights into its mechanism of action and target engagement.

By developing such probes, researchers can gain a deeper understanding of the molecular interactions governing the compound's biological activity, which is crucial for rational drug design.

Integration with High-Throughput Screening Platforms for Rapid Activity Profiling

To accelerate the discovery of bioactive derivatives, a library based on the this compound scaffold should be integrated with high-throughput screening (HTS) platforms. nih.govchemmethod.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay.

The process would involve:

Library Synthesis: Generation of a diverse library of analogues using the advanced synthetic methodologies described in section 6.1.

Assay Development: Creation of robust and sensitive assays suitable for an HTS format, such as enzyme inhibition assays or cell viability assays. nih.gov

Screening and Hit Identification: Performing the HTS campaign to identify "hits"—compounds that show activity in the primary assay. nih.gov

Hit-to-Lead Optimization: Following up on initial hits with secondary assays and medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. nih.gov

Computational tools, such as high-throughput virtual screening (HTVS), can be used as a cost-effective preliminary step to prioritize compounds from a virtual library for synthesis and biological testing, thereby streamlining the drug discovery process. chemmethod.com

Exploration of Prodrug Design and Conjugation Strategies

To overcome potential pharmacokinetic challenges such as poor solubility or rapid metabolism, prodrug and conjugation strategies can be explored. A prodrug is an inactive precursor that is converted into the active drug in vivo. nih.gov

Potential Prodrug Approaches:

Prodrug StrategyTarget MoietyPotential BenefitExample
Esterification Methanol (B129727) (-CH₂OH) groupImprove lipophilicity and membrane permeabilityTelotristat ethyl, an ester prodrug, is hydrolyzed to its active form. nih.govnih.gov
Phosphate Esters Methanol (-CH₂OH) groupEnhance aqueous solubility for potential intravenous administration
N-Alkylation/Acylation Pyrazole N-HModulate metabolic stability and solubilityOmidenepag isopropyl is a prodrug that is hydrolyzed to its active acid form. nih.gov

Additionally, conjugation to larger molecules, such as polymers or antibodies (antibody-drug conjugates or ADCs), could be investigated for targeted delivery to specific tissues or cells, potentially increasing efficacy while minimizing systemic side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.